HMG-CoA Reductase Inhibition: Dihydrotricetin Outperforms Naringenin and Eriodictyol in a Direct Head-to-Head Assay
In a direct comparative enzymatic assay, dihydrotricetin inhibited HMG-CoA reductase with an IC₅₀ of 751 µM, which is 1.6-fold more potent than naringenin (IC₅₀ = 1192 µM) and 3.2-fold more potent than eriodictyol (IC₅₀ = 2401 µM) . This graded potency correlates with increasing B-ring hydroxylation: monohydroxy (naringenin) < catechol (eriodictyol) < gallol (dihydrotricetin), though the non-linear jump from catechol to gallol suggests a specific binding interaction beyond simple hydroxyl count.
| Evidence Dimension | HMG-CoA reductase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 751 µM |
| Comparator Or Baseline | Naringenin IC₅₀ = 1192 µM; Eriodictyol IC₅₀ = 2401 µM |
| Quantified Difference | 1.6-fold more potent than naringenin; 3.2-fold more potent than eriodictyol |
| Conditions | In vitro HMG-CoA reductase activity assay; recombinant tyrosinase DY804 biotransformation system; compounds tested at multiple concentrations (Jeong et al., 2024) |
Why This Matters
For researchers procuring flavanones for metabolic disease models or antihyperlipidemic screening, dihydrotricetin provides the highest potency among the naringenin→eriodictyol→dihydrotricetin series, making it the preferred candidate for structure-activity relationship (SAR) studies targeting cholesterol synthesis pathways.
- [1] Jeong HC, Cha GS, Yun CH, Park CM. Production of eriodictyol and dihydrotricetin from naringenin by recombinant tyrosinase of Bacillus megaterium DY804 strain. Process Biochem. 2024;138:111-119. doi:10.1016/j.procbio.2024.01.005. View Source
